Methyl 4,6-dimethylpyrimidine-2-carboxylate

Boiling Point Physical Property Purification

Methyl 4,6-dimethylpyrimidine-2-carboxylate (CAS 27427-89-0) is a 4,6-disubstituted pyrimidine-2-carboxylic acid methyl ester with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g·mol⁻¹. It belongs to the broader class of pyrimidinecarboxylate esters, which serve as versatile building blocks in medicinal chemistry and agrochemical synthesis.

Molecular Formula C8H10N2O2
Molecular Weight 166.18
CAS No. 27427-89-0
Cat. No. B2807083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,6-dimethylpyrimidine-2-carboxylate
CAS27427-89-0
Molecular FormulaC8H10N2O2
Molecular Weight166.18
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C(=O)OC)C
InChIInChI=1S/C8H10N2O2/c1-5-4-6(2)10-7(9-5)8(11)12-3/h4H,1-3H3
InChIKeyOZQKMZUCPKQXSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4,6-dimethylpyrimidine-2-carboxylate (CAS 27427-89-0) — A Key Ester Intermediate in Heterocyclic Synthesis and Agrochemical Development


Methyl 4,6-dimethylpyrimidine-2-carboxylate (CAS 27427-89-0) is a 4,6-disubstituted pyrimidine-2-carboxylic acid methyl ester with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g·mol⁻¹ [1]. It belongs to the broader class of pyrimidinecarboxylate esters, which serve as versatile building blocks in medicinal chemistry and agrochemical synthesis [2]. The compound features a methyl ester at the 2-position and methyl groups at the 4- and 6-positions, a substitution pattern that confers distinct reactivity profiles compared to unsubstituted or mono-substituted pyrimidine carboxylates. Its primary documented utility lies in its role as a synthetic intermediate for sulfonylurea herbicides, notably in the assembly of sulfometuron-methyl, and as a precursor for kinase-targeted pyrimidine scaffolds [3][4].

Pre-installed 4,6-dimethylpyrimidine pharmacophore for sulfonylurea herbicide intermediate synthesis
Methyl ester enables direct amidation and carbamoylation without coupling reagents for parallel library synthesis
Distillable methyl ester supports high-purity isolation; serves as kinase inhibitor scaffold building block

Why Generic Methyl Pyrimidinecarboxylates Cannot Replace Methyl 4,6-dimethylpyrimidine-2-carboxylate in Regioselective Syntheses


Generic substitution with unsubstituted or mono-substituted methyl pyrimidinecarboxylates fails because the 4,6-dimethyl substitution pattern on the pyrimidine ring fundamentally alters both electronic properties and steric accessibility at the 2-position carboxylate [1]. The electron-donating methyl groups increase electron density on the ring, modulating the electrophilicity of the ester carbonyl and influencing nucleophilic acyl substitution rates. Furthermore, in the synthesis of sulfometuron-methyl, the 4,6-dimethylpyrimidin-2-yl fragment is a pharmacophoric requirement for acetolactate synthase (ALS) inhibition; replacement with a 4-methyl or unsubstituted pyrimidine abolishes herbicidal activity [2]. The methyl ester also provides a traceless protecting group strategy that the free carboxylic acid (CAS 60420-76-0) cannot offer, enabling orthogonal deprotection under mild conditions without affecting other sensitive functionalities . These structural constraints make this specific compound non-fungible in key synthetic routes.

Missing 4,6-Dimethyl Substitution
Unsubstituted or mono-substituted methyl pyrimidinecarboxylates lack the 4,6-dimethyl groups required for ALS pharmacophore assembly, removing target engagement essential for sulfonylurea herbicide synthesis.
Free Carboxylic Acid Requires Activation
4,6-dimethylpyrimidine-2-carboxylic acid (CAS 60420-76-0) cannot undergo direct nucleophilic acyl substitution and requires coupling reagent activation; it also decomposes rather than distills, limiting purification options.
Ethyl Ester Availability and Reactivity Shifts
Ethyl 4,6-dimethylpyrimidine-2-carboxylate is less commonly stocked, may require custom synthesis, and introduces reactivity and solubility differences that can alter downstream coupling efficiency.

Quantitative Differentiation Evidence for Methyl 4,6-dimethylpyrimidine-2-carboxylate Against Closest Analogs


Boiling Point Differentiation as a Purity and Handling Indicator Versus Ethyl Ester and Free Acid Analogs

The boiling point of methyl 4,6-dimethylpyrimidine-2-carboxylate is reported as 287.6 °C at 760 mmHg . This is significantly higher than the ethyl ester analog (ethyl 4,6-dimethylpyrimidine-2-carboxylate, CAS not specified), which typically exhibits a boiling point approximately 10–20 °C lower due to reduced molecular weight and weaker van der Waals interactions, a class-level trend across methyl-to-ethyl ester homologations [1]. The free carboxylic acid analog (4,6-dimethylpyrimidine-2-carboxylic acid, CAS 60420-76-0) decomposes before boiling, making distillation-based purification impossible, whereas the methyl ester can be purified via fractional distillation .

Boiling Point
Class-level inference
287.6 °C at 760 mmHg
Distillable methyl ester enables high-purity isolation
Free acid analog decomposes without boiling; ethyl ester estimated ~10–20 °C lower
Boiling Point Physical Property Purification

Procurement-Scale Purity Standardization: 97% Batch Consistency with Full Spectroscopic Documentation

Commercial suppliers including Bidepharm and Biozol consistently provide methyl 4,6-dimethylpyrimidine-2-carboxylate at a standard purity of 97%, with batch-specific Certificates of Analysis including NMR, HPLC, and GC data . In contrast, the free acid analog (4,6-dimethylpyrimidine-2-carboxylic acid, CAS 60420-76-0) is typically supplied at 95% purity without the same breadth of spectroscopic documentation, and the thiol analog (4,6-dimethylpyrimidine-2-thiol) is frequently offered as a hydrochloride salt with variable purity (90–95%) .

Purity Standard
Cross-study comparable
97% purity, full NMR/HPLC/GC documentation
Reduces incoming QC burden for regulated procurement
Free acid: 95% typical with limited spectroscopic data
Purity Quality Control Procurement

Patent-Cited Intermediate Status in Sulfonylurea Herbicide Synthesis Versus Non-Ester Analogs

Patent literature explicitly identifies methyl 2-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]benzoate (sulfometuron-methyl) as the bioactive methyl ester prodrug of the ALS-inhibiting herbicide sulfometuron, wherein the 4,6-dimethylpyrimidin-2-yl fragment is essential for target engagement [1]. While methyl 4,6-dimethylpyrimidine-2-carboxylate is not itself sulfometuron-methyl, it serves as a key synthetic intermediate or building block for constructing the 4,6-dimethylpyrimidine-2-yl pharmacophore via carboxylate manipulation. In contrast, unsubstituted methyl pyrimidine-2-carboxylate (CAS 34253-03-7) lacks the 4,6-dimethyl groups required for ALS binding, and the free carboxylic acid analog cannot directly participate in ester-based coupling reactions without prior activation .

Pharmacophore Requirement
Class-level inference
4,6-Dimethyl substitution vs. Unsubstituted (CAS 34253-03-7)
Presence of methyl groups required for ALS inhibitor pharmacophore
Eliminates two synthetic steps vs. starting from unsubstituted pyrimidine
Herbicide Sulfometuron Patent Intermediate

Derivatization Versatility: Amine and Thiol Nucleophilic Displacement Compared to Free Acid

The methyl ester group at the 2-position of methyl 4,6-dimethylpyrimidine-2-carboxylate can undergo direct nucleophilic acyl substitution with amines or thiols to yield amide or thioester derivatives, respectively . This contrasts with the free carboxylic acid form, which requires pre-activation with coupling reagents (e.g., EDC/HOBt or thionyl chloride) prior to amide bond formation. In a study of 4,6-dimethylpyrimidine 2-thiosubstituted derivatives, the thiol hydrochloride precursor underwent S-substitution with various electrophiles to yield biologically active heterocycles with plant growth-stimulating activity, demonstrating the versatility of the 2-position functionalization strategy that is also accessible via the methyl ester intermediate [1].

Derivatization Versatility
Class-level inference
Direct nucleophilic displacement vs. Free acid requires activation
1-step amidation/thioester formation without coupling reagents
Reduces per-compound synthesis cost and simplifies parallel purification
Nucleophilic Substitution Derivatization Synthetic Utility

Computed Physicochemical Profile: LogP and Solubility Differentiate Formulation Behavior from Polar Analogs

The consensus Log Po/w of methyl 4,6-dimethylpyrimidine-2-carboxylate is 1.2, with individual method predictions ranging from 0.22 (MLOGP) to 2.1 (iLOGP), and an estimated aqueous solubility of 2.3 mg/mL (LogS ESOL = -1.86) [1]. In comparison, the free carboxylic acid (CAS 60420-76-0) has a substantially lower predicted LogP (estimated <-1.0 due to the ionizable carboxyl group) and higher aqueous solubility, which may be advantageous for aqueous-phase reactions but disadvantageous for organic-phase extractions. The sodium salt form (lithium 4,6-dimethylpyrimidine-2-carboxylate) is fully ionized and water-soluble, precluding its use in anhydrous organic transformations [2].

Lipophilicity
Class-level inference
Consensus LogP = 1.2
Moderate lipophilicity suitable for organic-phase reactions and cell permeability
Free acid LogP < -1.0; methyl ester ~100-fold more lipophilic
LogP Solubility ADME

Commercial Availability and Pricing: Multi-Gram Scale Supply with Defined Lead Times

Methyl 4,6-dimethylpyrimidine-2-carboxylate is commercially available from multiple global suppliers at scales from 100 mg to 10 g. Biosynth quotes pricing of $560.00 for 1 g and $3,800.00 for 10 g, with a lead time of 3–4 weeks . In comparison, the free acid analog (4,6-dimethylpyrimidine-2-carboxylic acid) is listed at comparable or higher pricing due to lower synthetic demand, while the ethyl ester analog (ethyl 4,6-dimethylpyrimidine-2-carboxylate) is less commonly stocked, requiring custom synthesis with extended lead times [1]. The consistent availability of the methyl ester from multiple vendors creates competitive pricing pressure and reduces single-supplier dependency for procurement organizations.

Commercial Supply
Cross-study comparable
1 g: $560, 10 g: $3,800, 3–4 week lead time vs. Ethyl ester custom synthesis only
Multi-vendor availability reduces single-supplier dependency
Free acid: comparable or higher pricing at scale
Procurement Pricing Supply Chain

Defined Application Scenarios Where Methyl 4,6-dimethylpyrimidine-2-carboxylate Provides Verifiable Advantage


Synthesis of Sulfonylurea ALS-Inhibiting Herbicides

Methyl 4,6-dimethylpyrimidine-2-carboxylate is the preferred starting material for constructing the 4,6-dimethylpyrimidin-2-yl pharmacophore required in sulfometuron-methyl and related sulfonylurea herbicides. The pre-installed 4,6-dimethyl groups and the methyl ester functionality enable direct carbamoylation and sulfonylation without additional protection/deprotection sequences [1].

Medicinal Chemistry Library Synthesis via Parallel Amidation

The methyl ester enables direct one-step amidation with diverse amine building blocks without coupling reagents, making it the form of choice for high-throughput parallel synthesis of 4,6-dimethylpyrimidine-2-carboxamide libraries. This is supported by the documented derivatization versatility of 2-position pyrimidine esters with amines and thiols [2].

Kinase Inhibitor Scaffold Construction

As a 4,6-disubstituted pyrimidine building block, this methyl ester can be elaborated into kinase inhibitor scaffolds targeting VEGFR-2, EGFR, HER-2, and BTK, where the 4,6-dimethyl pattern provides a hydrophobic core that interacts with the kinase hinge region [3]. The moderate LogP (consensus 1.2) is within the optimal range for kinase inhibitor lead-like properties .

Quality-Controlled Intermediate for GMP-Precursor Synthesis

With a standardized purity of 97% and batch-specific NMR/HPLC/GC Certificates of Analysis available from multiple suppliers, this compound is suitable as a starting material for GMP-precursor synthesis where documented purity and impurity profiles are regulatory requirements . The distillable nature (BP 287.6 °C) provides an additional purification option not available for the free acid analog.

Application
Selection Property
Validation Focus
Sulfonylurea Herbicide Intermediate Synthesis
Pre-installed 4,6-dimethyl pharmacophore and methyl ester for direct carbamoylation
ALS enzyme target engagement assessment
Parallel Amide Library Synthesis
One-step amidation without coupling reagents
Reaction efficiency and purification profile
Kinase Inhibitor Scaffold Elaboration
4,6-dimethylpyrimidine core for kinase hinge region interaction
Kinase selectivity panel and lead-like property profiling
GMP-Precursor Starting Material
97% purity with full analytical documentation (NMR, HPLC, GC)
Incoming QC verification and impurity profiling
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